molecular formula C22H16ClFN4O5 B12619640 (3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12619640
M. Wt: 470.8 g/mol
InChI Key: UHXDDHDGRBUDMU-RQXXJAGISA-N
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Description

The compound “(3S,3’aR,8’aS,8’bS)-2’-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione” is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro center, introduction of the fluoro, chloro, and nitro groups, and the construction of the indole and pyrrolizine rings. Common synthetic routes may involve:

    Formation of the Spiro Center: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct stereochemistry.

    Introduction of Functional Groups: The chloro, nitro, and fluoro groups can be introduced through substitution reactions, often using reagents like chlorine gas, nitric acid, and fluorinating agents.

    Ring Construction: The indole and pyrrolizine rings can be constructed through cyclization reactions, often involving intermediates like hydrazones or enamine derivatives.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes:

    Optimization of Reaction Conditions: Using high-throughput screening to find the best conditions for each step.

    Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Utilizing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The fluoro group can be replaced with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the indole ring, in particular, is known to be associated with various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. The combination of functional groups may interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, leading to a specific biological response. The presence of the indole ring suggests potential interactions with serotonin receptors or other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    (3S,3’aR,8’aS,8’bS)-2’-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione: Similar in structure but with different substituents.

    Spiroindole Derivatives: Compounds with a spiroindole core but different functional groups.

    Fluoroindole Derivatives: Compounds with a fluoroindole core but different spiro or other substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the spiro structure. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H16ClFN4O5

Molecular Weight

470.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C22H16ClFN4O5/c23-13-9-11(28(32)33)4-6-15(13)27-19(29)17-16-2-1-7-26(16)22(18(17)20(27)30)12-8-10(24)3-5-14(12)25-21(22)31/h3-6,8-9,16-18H,1-2,7H2,(H,25,31)/t16-,17+,18-,22+/m0/s1

InChI Key

UHXDDHDGRBUDMU-RQXXJAGISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)[C@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O

Origin of Product

United States

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